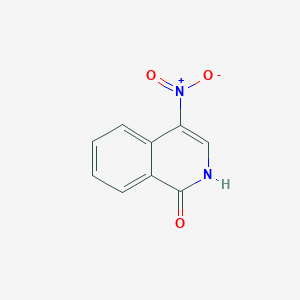

4-Nitroisoquinolin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-7-4-2-1-3-6(7)8(5-10-9)11(13)14/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIRBNQMLAPWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356467 | |

| Record name | 4-nitroisoquinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55404-29-0 | |

| Record name | 4-Nitro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55404-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitroisoquinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-4-nitroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Nitroisoquinolin 1 2h One

Classical and Contemporary Synthetic Routes

The construction of the 4-Nitroisoquinolin-1(2H)-one core can be approached through both classical chemical transformations and modern organometallic methodologies. The choice of synthetic route often depends on the availability of starting materials, desired yield, and selectivity.

Nitration of Isoquinolin-1(2H)-one Precursors

The introduction of a nitro group onto the isoquinolin-1(2H)-one skeleton is a fundamental method for the synthesis of the target compound. This approach relies on the electrophilic substitution reaction of a suitable precursor.

Achieving regioselectivity in the nitration of isoquinolin-1(2H)-one is crucial for the specific synthesis of the 4-nitro isomer. The C4 position of the isoquinolin-1(2H)-one ring is a potential site for electrophilic attack. While direct nitration of the parent isoquinolin-1(2H)-one can lead to a mixture of products, specific reaction conditions can favor the formation of the desired 4-nitro derivative. One such strategy involves the use of concentrated nitric acid in a suitable solvent system, such as acetone. The reaction conditions are carefully controlled to direct the nitration to the C4 position. The reactivity of the C4 position towards electrophiles is supported by analogous reactions, such as the p-toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones .

The efficiency of the nitration reaction is highly dependent on various parameters, including the concentration of reagents, temperature, and reaction time. Optimization of these conditions is essential to maximize the yield of this compound while minimizing the formation of unwanted side products. For instance, studies on the nitration of related heterocyclic systems, such as tetrahydroquinoline, have demonstrated that the choice of protecting groups on the nitrogen atom and the specific nitrating agent can significantly influence the regiochemical outcome of the reaction. While a definitive optimized protocol for the C4-nitration of isoquinolin-1(2H)-one with concentrated nitric acid in acetone is not extensively documented in publicly available literature, the principles of electrophilic aromatic substitution suggest that careful control of reaction parameters would be key to achieving high selectivity.

Below is a hypothetical table illustrating the potential impact of reaction conditions on the nitration of isoquinolin-1(2H)-one, based on general principles of organic synthesis.

Table 1: Hypothetical Optimization of Nitration Conditions for Isoquinolin-1(2H)-one

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield of 4-Nitro Isomer (%) | Hypothetical Yield of Other Isomers (%) |

| 1 | Conc. HNO₃ | Acetone | 0 | 2 | 60 | 40 |

| 2 | Conc. HNO₃ | Acetone | 25 | 1 | 55 | 45 |

| 3 | Conc. HNO₃ / H₂SO₄ | Acetic Anhydride | 0 | 3 | 40 | 60 |

| 4 | KNO₃ / H₂SO₄ | Dichloromethane | -10 | 4 | 75 | 25 |

This table is for illustrative purposes and does not represent experimentally verified data for this specific reaction.

Palladium-Catalyzed Cyclization Approaches

Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed reactions, in particular, have emerged as a versatile method for the synthesis of isoquinolinones.

A contemporary and highly efficient route to this compound involves the intramolecular cyclization of a specifically designed precursor, N-(2-alkenyl)-2-halo-3-nitrobenzamide. This method, an example of an intramolecular Heck reaction, allows for the direct formation of the isoquinolinone ring system with the nitro group pre-installed on the benzene (B151609) ring. The starting material, which contains both the aryl halide and the alkenyl group, undergoes a palladium-catalyzed C-C bond formation to construct the heterocyclic ring.

The general applicability of the intramolecular Heck reaction for the synthesis of heterocycles is well-established wikipedia.orgchim.itlibretexts.orgprinceton.edu. The reaction typically proceeds in the presence of a palladium(0) catalyst and a base. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity.

The intramolecular cyclization of N-(2-alkenyl)-2-halo-3-nitrobenzamides can proceed through different mechanistic pathways, primarily the Heck and, in some cases, a π-allyl-palladium pathway.

Heck Reaction Pathway: The generally accepted mechanism for the intramolecular Heck reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming an arylpalladium(II) intermediate. This is followed by the coordination of the tethered alkene to the palladium center and subsequent migratory insertion of the alkene into the aryl-palladium bond. This key step forms the new carbon-carbon bond and a six-membered ring. The final step is a β-hydride elimination, which regenerates the double bond within the newly formed ring system and a hydridopalladium(II) species. Reductive elimination of HX with the aid of a base regenerates the palladium(0) catalyst, completing the catalytic cycle wikipedia.orglibretexts.org. The regioselectivity of the migratory insertion is often governed by steric factors, favoring the formation of the less substituted product.

π-Allyl-Palladium Pathway: While the Heck pathway is more common for this type of transformation, under certain conditions, a π-allyl-palladium intermediate could be involved. This might occur if the starting alkenyl group is an allylic system. In such a scenario, the arylpalladium(II) intermediate could undergo a carbopalladation followed by the formation of a π-allyl-palladium complex. Subsequent nucleophilic attack by the amide nitrogen onto the π-allyl complex would then lead to the cyclized product. The regioselectivity of this nucleophilic attack would be a critical factor in determining the final product structure. However, for the direct cyclization of a simple N-(2-alkenyl) substrate, the Heck pathway is the more probable mechanism.

The presence of the nitro group at the 3-position of the benzamide precursor is a key design element. This electron-withdrawing group can influence the electronic properties of the aryl halide and the subsequent reactivity of the arylpalladium intermediate, though its direct participation in the cyclization mechanism is not typically invoked in standard Heck pathways.

Alternative and Emerging Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for the synthesis of isoquinolin-1(2H)-one derivatives. These modern techniques often offer advantages in terms of milder reaction conditions, broader substrate scope, and improved yields.

Copper-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems. One notable strategy involves the cascade reaction of substituted 2-halobenzamides with β-keto esters. acs.orgnih.gov This one-pot approach provides a simple and efficient route to 3,4-disubstituted isoquinolin-1(2H)-one derivatives under mild conditions. acs.orgnih.gov The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like cesium carbonate (Cs₂CO₃) and a suitable solvent like dioxane. acs.orgcore.ac.uk This methodology has been shown to tolerate a range of functional groups on both the benzamide and the β-keto ester components. acs.orgcore.ac.uk

A plausible reaction pathway for this transformation begins with the formation of a copper acetylide intermediate. This is followed by an intramolecular cyclization, which ultimately leads to the desired isoquinolin-1(2H)-one product. The versatility of this method makes it a valuable tool for accessing a diverse library of isoquinolin-1(2H)-one derivatives. core.ac.uk

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | Cs₂CO₃ | Dioxane | 80 | Varies |

| CuI | Na₂CO₃ | DMSO | Varies | Varies |

This table provides a general overview of typical reaction conditions for the copper-catalyzed synthesis of isoquinolin-1(2H)-one derivatives.

Another versatile approach to substituted isoquinolones involves the reaction of homophthalic anhydrides with azomethines (imines). documentsdelivered.com This reaction, often referred to as a Castagnoli-Cushman type reaction, provides a highly stereoselective route to 3,4-dihydro-1(2H)-isoquinolinones. documentsdelivered.comnih.gov The reaction proceeds through a [4+2] cycloaddition-type mechanism, where the homophthalic anhydride acts as the four-atom component and the azomethine serves as the two-atom component. researchgate.netnih.gov

This method is particularly useful for generating complex isoquinolone structures with multiple stereocenters. nih.gov The reaction conditions can be tuned to favor the formation of either cis or trans diastereomers of the resulting tetrahydroisoquinoline-4-carboxylic acids. nih.gov These carboxylic acid intermediates can then be further manipulated to afford a variety of substituted isoquinolones. researchgate.net

Derivatization Strategies and Functional Group Transformations at the 4-Position

The nitro group at the 4-position of this compound is a key functional group that activates the aromatic ring for various chemical transformations. This section details the primary strategies for derivatizing this position, focusing on nucleophilic aromatic substitution and reduction of the nitro group.

Nucleophilic Aromatic Substitution Reactions of the Nitro Group

The presence of the electron-withdrawing nitro group at the 4-position, coupled with the electron-withdrawing nature of the lactam carbonyl, renders the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNA r). wikipedia.orgchemistrysteps.com In this type of reaction, a nucleophile attacks the carbon atom bearing the nitro group, which acts as a leaving group. wikipedia.orgpressbooks.pub

The reaction proceeds through a two-step addition-elimination mechanism. pressbooks.pub In the first step, the nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitro group. youtube.com In the second step, the nitro group is eliminated as a nitrite (B80452) ion, and the aromaticity of the ring is restored. pressbooks.pub A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed in these reactions, allowing for the introduction of diverse substituents at the 4-position. chemistrysteps.com

| Nucleophile | Product |

| RO⁻ | 4-Alkoxyisoquinolin-1(2H)-one |

| RS⁻ | 4-(Alkylthio)isoquinolin-1(2H)-one |

| R₂NH | 4-(Dialkylamino)isoquinolin-1(2H)-one |

This table illustrates the types of products that can be obtained via nucleophilic aromatic substitution of the nitro group.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to the corresponding 4-aminoisoquinolin-1(2H)-one. This amino derivative serves as a valuable intermediate for the synthesis of a wide range of other functionalized isoquinolones through reactions such as diazotization and Sandmeyer reactions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. nih.gov The most common catalyst for this transformation is palladium on carbon (Pd/C). masterorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas (H₂) in a suitable solvent, such as ethanol or methanol. organic-chemistry.org

The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the surface of the palladium catalyst. youtube.com The hydrogen atoms are then transferred to the nitro group in a stepwise manner, leading to the formation of the corresponding amine. youtube.com This method is generally clean, high-yielding, and chemoselective, often leaving other reducible functional groups intact under controlled conditions. organic-chemistry.org

| Catalyst | Hydrogen Source | Solvent | Product |

| 10% Pd/C | H₂ (gas) | Ethanol | 4-Aminoisoquinolin-1(2H)-one |

| 10% Pd/C | Ammonium formate | Methanol | 4-Aminoisoquinolin-1(2H)-one |

This table summarizes common conditions for the catalytic hydrogenation of a nitro group to an amine.

Selective Reduction Techniques

The selective reduction of the nitro group at the C4 position of this compound to form 4-aminoisoquinolin-1(2H)-one is a crucial transformation. This process requires reagents and conditions that can reduce the nitro group without affecting the lactam functionality or the aromatic ring system. Catalytic hydrogenation is a common and effective method for this purpose.

Catalytic transfer hydrogenation (CTH) offers a facile and clean approach for the reduction of aromatic nitro compounds. mdpi.com This technique often utilizes a hydrogen donor, such as ammonium formate, in the presence of a metal catalyst like palladium on carbon (Pd/C). The decomposition of ammonium formate provides hydrogen in situ, which then reduces the nitro group. mdpi.com This method is known for its broad functional group tolerance. mdpi.com

Another approach involves hydrogenation using molecular hydrogen (H₂) under pressure, often with catalysts based on cobalt, nickel, or other transition metals. enamine.netresearchgate.net For instance, cobalt-based nanoparticles have been shown to be efficient catalysts for the hydrogenation of nitroarenes and nitro-heterocycles. researchgate.net The challenge in these reactions is to control chemoselectivity, preventing the over-reduction of the heterocyclic ring. nih.gov The synthesis of 4-aminoisoquinolin-1(2H)-one can also be achieved through catalyst-controlled methods involving C-H bond functionalization, which provides an alternative route to this key intermediate.

Table 1: Reagents for Selective Reduction of Nitroarenes

| Catalyst/Reagent System | Hydrogen Source | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | Ammonium Formate | Catalytic Transfer Hydrogenation; mild conditions. mdpi.com |

| Cobalt-based Nanoparticles | Molecular Hydrogen (H₂) | Heterogeneous catalysis; suitable for nitro-heterocycles. researchgate.net |

Introduction of Alkyl and Aryl Substituents at C4

The functionalization of the C4 position of the isoquinolin-1(2H)-one core is a key strategy for creating structural diversity. While direct substitution on this compound can be challenging, the 4-amino derivative serves as a versatile precursor. More commonly, direct C-H functionalization methods are applied to the parent isoquinolin-1(2H)-one scaffold.

Various transition-metal-catalyzed reactions have been developed for the introduction of substituents at the C4 position. These include alkynylation, amination, arylation, halogenation, and trifluoromethylation. researchgate.net For instance, direct C4-alkylation of isoquinolin-1(2H)-ones can be achieved through a conjugate addition to p-quinone methides, facilitated by Lewis acid catalysis. researchgate.net This metal-free, one-pot transformation provides a range of C4-alkylated products in good to excellent yields at ambient temperature. researchgate.net

Furthermore, 4-iodoisoquinolin-1(2H)-ones are valuable intermediates that can be synthesized via Rh₂(II,II)-catalyzed iodination/oxidation of isoquinolinium iodide salts. researchgate.net These iodo-derivatives can then participate in cross-coupling reactions to introduce various alkyl and aryl groups.

Chemo- and Regioselectivity in Synthesis

Achieving chemo- and regioselectivity is paramount in the synthesis of complex isoquinoline (B145761) derivatives to ensure the correct placement of functional groups and avoid the formation of unwanted isomers.

Controlling Substitution Patterns on the Isoquinoline Ring

The substitution pattern on the final isoquinoline ring is often determined by the substituents present on the starting materials and the reaction conditions used for the cyclization. researchgate.net For example, in Pictet-Spengler type reactions, activating groups on the aromatic ring of the starting phenylethylamine direct the cyclization, with the less sterically hindered ortho position usually being favored. researchgate.net

Modern synthetic methods offer high levels of control. Rhodium(III)-catalyzed C-H bond activation and annulation of in situ generated oximes with internal alkynes allows for the rapid assembly of multisubstituted isoquinolines with excellent regioselectivity. organic-chemistry.org Similarly, copper-catalyzed cascade reactions of 2-haloaryloxime acetates with active methylene compounds can produce a broad range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org

A solvent-dependent chemoselective synthesis of 3- or 4-substituted isoquinolinone derivatives has been reported using the hypervalent iodine(III) reagent (phenyliodonio)sulfamate (PISA). nih.gov By reacting o-alkenylbenzamide derivatives with PISA in different solvents, one can selectively obtain either the 3- or 4-substituted product. nih.gov

Stereochemical Considerations in Derivative Synthesis

While this compound itself is an achiral molecule, the synthesis of its derivatives can involve the creation of stereocenters, necessitating stereochemical control. This is particularly relevant when the isoquinoline core is incorporated into more complex, three-dimensional structures found in many biologically active alkaloids.

Biosynthesis often demonstrates superior regioselectivity and stereoselectivity compared to traditional organic synthesis, although it is limited by enzyme substrate specificity. In chemical synthesis, stereochemistry can be introduced through various means. For example, the reduction of a double bond within a substituent attached to the isoquinoline ring or the addition of a nucleophile to a prochiral center can create stereogenic centers. Asymmetric catalysis, using chiral ligands on metal catalysts, is a powerful tool for controlling the stereochemical outcome of such reactions. While specific examples directly starting from this compound are not prevalent in the reviewed literature, the principles of asymmetric synthesis are broadly applicable to the synthesis of its chiral derivatives.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Aminoisoquinolin-1(2H)-one |

| 4-Iodoisoquinolin-1(2H)-one |

| (Phenyliodonio)sulfamate (PISA) |

| p-Quinone methides |

| 2-Haloaryloxime acetates |

Mechanistic Investigations of Reactions Involving 4 Nitroisoquinolin 1 2h One

Reaction Mechanisms in Synthetic Pathways

The synthesis of the 4-nitroisoquinolin-1(2H)-one scaffold can be achieved through various strategic approaches, each with its own distinct reaction mechanism. The introduction of the nitro group and the construction of the isoquinolinone core are central challenges that have been addressed through different mechanistic pathways.

The introduction of a nitro group at the C4 position of the isoquinolin-1(2H)-one ring system is a key synthetic step. Standard electrophilic nitration conditions (e.g., nitric acid and sulfuric acid) on the parent isoquinoline (B145761) ring typically yield 5- and 8-nitroisoquinolines, making the synthesis of the 4-nitro isomer a non-trivial challenge. dtic.mil The mechanism of nitration is highly dependent on the substrate and reagents used.

A plausible pathway to achieve 4-nitration involves the use of a Reissert compound as an intermediate. elsevierpure.com The Reissert-Kaufmann reaction allows for the functionalization of the isoquinoline ring. In a related process, 2-benzoyl-1-cyano-1,2-dihydroisoquinoline, a Reissert compound, can be nitrated with acetyl nitrate (B79036). elsevierpure.com The mechanism for this regiospecific nitration is believed to proceed as follows:

Electrophilic Attack: The acetyl nitrate generates a nitronium ion (NO₂⁺) or a related electrophilic species. The enamine-like character of the dihydroisoquinoline ring in the Reissert compound directs the electrophilic attack to the C4 position.

Intermediate Formation: A resonance-stabilized cationic intermediate (a sigma complex) is formed.

Aromatization: Subsequent loss of a proton restores the aromaticity of the heterocyclic ring, yielding 4-nitro-1-cyanoisoquinoline.

Hydrolysis: The resulting intermediate can then be hydrolyzed under acidic conditions to afford 4-nitroisoquinoline-1-carboxylic acid, which can be further converted to this compound. elsevierpure.com

Computational studies on the nitration of related heterocyclic systems, such as tetrahydroquinoline, have shown that the regioselectivity is influenced by the nature of the nitrating agent and the protonation state of the heterocycle. researchgate.net Such studies help in rationalizing the observed product distribution by calculating the energies of the intermediate sigma complexes for nitration at different positions. researchgate.net

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Generation of Electrophile | Acetyl nitrate, Nitronium ion (NO₂⁺) |

| 2 | Nucleophilic Attack by Reissert Compound | 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline |

| 3 | Formation of Sigma Complex | Resonance-stabilized cationic intermediate |

| 4 | Aromatization | 4-Nitro-1-cyanoisoquinoline |

| 5 | Conversion to Final Product | Hydrolysis and subsequent reactions |

Palladium-catalyzed reactions are a cornerstone in the synthesis of isoquinolinone scaffolds. The intramolecular Heck reaction, in particular, provides a powerful method for the construction of the heterocyclic core from suitably substituted precursors, such as N-alkenyl-2-halobenzamides. wikipedia.orglibretexts.org

The intramolecular Heck reaction mechanism generally proceeds through a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (e.g., o-bromobenzamide derivative), forming an arylpalladium(II) complex.

Migratory Insertion: The tethered alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond. This step is typically regioselective, favoring an exo cyclization to form a six-membered ring.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the isoquinolinone product with a double bond.

Reductive Elimination: The palladium-hydride species reductively eliminates HX (where X is the halide) in the presence of a base, regenerating the Pd(0) catalyst.

The Heck reaction can proceed through different pathways, primarily the neutral and cationic pathways, depending on the reaction conditions. libretexts.orgrsc.orgresearchgate.net The neutral pathway involves neutral palladium intermediates throughout the cycle. In the cationic pathway, often promoted by the use of silver salts to abstract the halide ligand, a cationic arylpalladium(II) complex is formed. chim.it This cationic intermediate can exhibit different reactivity and selectivity compared to its neutral counterpart. Computational studies using Density Functional Theory (DFT) have been instrumental in comparing the energetics of these two pathways and understanding the factors that control selectivity. rsc.orgresearchgate.net

An alternative mechanistic pathway involves a π-allyl palladium intermediate . This is particularly relevant if the precursor contains an allylic leaving group. While the classic Heck reaction involves an unactivated alkene, reactions involving allylic systems can proceed via the formation of a (π-allyl)palladium complex. nih.gov In the context of isoquinolinone synthesis, if a precursor is designed such that cyclization generates a π-allyl system, the subsequent steps would differ from the standard Heck mechanism. However, for the typical N-alkenyl-2-halobenzamide precursors, the Heck mechanism involving migratory insertion into a C=C double bond is the more commonly accepted pathway.

| Mechanism | Key Intermediate | Typical Precursor | Driving Force |

|---|---|---|---|

| Intramolecular Heck (Neutral) | Neutral Arylpalladium(II) Complex | N-alkenyl-2-halobenzamide | C-C bond formation via migratory insertion |

| Intramolecular Heck (Cationic) | Cationic Arylpalladium(II) Complex | N-alkenyl-2-aryltriflate | Enhanced electrophilicity of Pd center |

| π-Allyl Palladium Pathway | (π-allyl)palladium Complex | Precursor with an allylic leaving group | Nucleophilic attack on the π-allyl ligand |

While the synthesis of this compound is well-established, the potential for this molecule to undergo novel transformations, such as rearrangements, is an area of mechanistic interest. One such potential transformation is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. wikipedia.org

For a molecule like this compound, a hypothetical Smiles rearrangement could be envisioned if the nitrogen at the 2-position were attached to a suitable tether containing a nucleophilic group. The mechanism would involve:

Activation: The presence of the electron-withdrawing nitro group at the C4 position activates the aromatic ring towards nucleophilic attack.

Intramolecular Nucleophilic Attack: A nucleophile tethered to the N2 position could attack the C1a (ipso) position of the isoquinolinone ring.

Meisenheimer Complex Formation: This attack would form a spirocyclic, negatively charged intermediate known as a Meisenheimer complex.

Ring Opening: Cleavage of the C1a-O bond would lead to the rearranged product.

Another area of potential novel transformations lies in the photochemistry of this compound. The photochemistry of nitro compounds can be complex, often involving rearrangements. iupac.org For instance, irradiation of aromatic nitro compounds can lead to the formation of nitrite (B80452) esters, which can then lead to further radical-based reactions. iupac.org The presence of the lactam functionality in the isoquinolinone ring could also lead to interesting photochemical behavior, such as [2+2] cycloadditions or rearrangements, although specific studies on this substrate are not widely reported. acs.orgdu.edu

Reactive Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species, such as reactive intermediates and transition states. While often challenging to observe directly, their existence can be inferred from kinetic studies, trapping experiments, and computational modeling.

In the palladium-catalyzed synthesis of the isoquinolinone core, several short-lived species are proposed. The arylpalladium(II) complex formed after oxidative addition is a key intermediate. Following this, the π-complex formed by the coordination of the alkene to the palladium center precedes the crucial migratory insertion step. The product of this insertion is a σ-alkylpalladium(II) intermediate , which then undergoes β-hydride elimination. While these species are generally too short-lived for isolation, their presence is supported by a vast body of mechanistic work on the Heck reaction.

In nitration reactions, the primary reactive intermediate is the nitronium ion (NO₂⁺) , which is a potent electrophile. masterorganicchemistry.com Its attack on the aromatic ring leads to the formation of a sigma complex (or arenium ion) , a resonance-stabilized carbocation. unacademy.com The structure and stability of this intermediate determine the regioselectivity of the reaction. Spectroscopic techniques have been used in some cases to observe arenium ions under superacid conditions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the potential energy surfaces of reactions involving molecules like this compound. researchgate.netnih.gov These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

By locating the transition state structure for a given elementary step, the activation energy barrier can be calculated, providing a quantitative measure of the reaction rate. For example, DFT calculations have been used to compare the energy profiles of the neutral and cationic pathways of the Heck reaction, helping to explain how changes in ligands and additives can alter the reaction outcome. rsc.orgresearchgate.net

Similarly, computational studies can be employed to predict the regioselectivity of the nitration of the isoquinolin-1(2H)-one ring. By calculating the activation energies for the formation of the sigma complexes at each possible position (C4, C5, C7, etc.), a theoretical prediction of the most likely site of nitration can be made. researchgate.net These theoretical findings, when correlated with experimental results, provide a powerful approach to understanding and predicting the reactivity of complex organic molecules.

Structure Activity Relationship Sar Studies of 4 Nitroisoquinolin 1 2h One Derivatives

Elucidating Structural Determinants of Biological Activity

Understanding how the chemical structure of a molecule relates to its biological activity is fundamental in medicinal chemistry. For derivatives of 4-Nitroisoquinolin-1(2H)-one, key determinants of activity include the specific placement of the nitro group, the nature of substituents at various positions on the isoquinolinone core, and the molecule's preferred three-dimensional conformation.

The nitro group is a potent electron-withdrawing moiety that significantly influences a molecule's electronic properties, polarity, and potential for intermolecular interactions. nih.gov Its presence and position on the isoquinolin-1(2H)-one scaffold are critical for biological activity.

The nitro group can serve as both a pharmacophore and a toxicophore, with its biological effects often dependent on enzymatic reduction within the cell. nih.gov The electronic properties conferred by the nitro group can facilitate interactions with nucleophilic sites in biological targets like enzymes. nih.gov Studies on various aromatic compounds have demonstrated that the position of the nitro group is a crucial factor governing the type and extent of biological activity. For instance, in a series of nitrochalcones, compounds with an ortho-positioned nitro group exhibited the highest anti-inflammatory activity, while a para-positioned nitro group was favorable for vasorelaxant effects. mdpi.com

For the isoquinolin-1(2H)-one core, placing a nitro group at the C4 position, as in this compound, is expected to profoundly impact the electron distribution of the entire heterocyclic system. This can affect the acidity of the N-H proton, the susceptibility of the lactam ring to nucleophilic attack, and the planarity of the molecule, all of which can modulate binding to a biological target. While direct SAR studies comparing the 4-nitro isomer with other positional isomers (e.g., 5-nitro, 6-nitro, 7-nitro) on the isoquinolin-1(2H)-one scaffold are not extensively documented in the reviewed literature, the principles of medicinal chemistry suggest that altering the nitro group's position would drastically change the molecule's electrostatic potential and dipole moment, leading to different activity profiles. The removal of the nitro group entirely would result in a fundamentally different electronic and steric profile, likely leading to a significant loss or change in the specific biological activity attributed to the nitro-substituted compound.

The substitution pattern on the isoquinolin-1(2H)-one ring system is a key determinant of biological potency and selectivity. The C4 position, in particular, appears to be highly sensitive to modification.

Research on a series of 3-aminoisoquinolin-1(2H)-ones revealed that while substitutions on the 3-amino group were tolerated and could enhance anticancer activity, the introduction of a bulky benzoyl group at the C4 position was detrimental to the inhibitory activity. researchgate.net The most effective compounds in this study possessed no substituents at the C4 position. researchgate.net In a different study focused on 3,4-dihydroisoquinolin-1(2H)-one derivatives for antioomycete activity, the presence of a carboxyl group at the C4 position was found to be a necessary requirement for activity, as revealed by 3D-QSAR modeling. rsc.org This highlights that the optimal substituent at C4 is highly dependent on the specific biological target. For this compound, any additional substitution at C4 would likely involve significant steric hindrance with the existing nitro group, making such derivatives synthetically challenging and likely inactive due to distorted geometry.

Substitutions at other positions also play a vital role. In a study of isoquinolin-1(2H)-one derivatives as 5-HT2CR modulators, the presence of a hydroxyl group on a cycloalkyl substituent at the C3 position was found to be crucial for activity. nih.gov

Table 1: Impact of Substitution on the Biological Activity of Isoquinolin-1(2H)-one Derivatives

The isoquinoline-1,3-(2H, 4H)-dione ring, a related scaffold, is noted for its structural rigidity, which is often a favorable trait in drug design as it reduces the entropic penalty upon binding. plos.org Computational techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies indirectly explore the importance of conformation. These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D steric and electrostatic fields. plos.orgnih.gov For these models to be predictive, the compounds must be aligned in their bioactive conformations. plos.orgmdpi.com The success of such models for isoquinolinone derivatives implies that a specific, relatively rigid conformation is indeed required for activity. rsc.orgplos.org

Molecular docking simulations further elucidate the active conformation by predicting how a ligand fits into the binding site of a target protein. nih.gov These studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize a particular conformation, providing a structural basis for the observed biological activity.

Computational SAR (QSAR) Methodologies

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for systematically exploring SAR, predicting the activity of novel compounds, and guiding rational drug design.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.com For isoquinoline (B145761) derivatives, several 3D-QSAR studies have been successfully conducted. nih.govnih.gov

The most common 3D-QSAR methods, CoMFA and CoMSIA, are used to build predictive models based on a training set of molecules with known activities. mdpi.com

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric and electrostatic fields around each molecule in a dataset and uses partial least squares (PLS) regression to correlate these fields with biological activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed picture of the SAR. nih.gov

Table 2: Statistical Parameters from a 3D-QSAR Study of Pyrimido-Isoquinolin-Quinone Derivatives

Data sourced from a study on related quinone derivatives. nih.gov

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. csmres.co.uk Pharmacophore models can be generated using either a ligand-based approach (from a set of active molecules) or a structure-based approach (from the ligand-receptor complex). nih.govdergipark.org.tr

For a series of this compound derivatives, a ligand-based pharmacophore model could be developed by identifying the common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) and their spatial arrangement among the most active compounds. fiveable.me This model then serves as a 3D query for virtual screening of large chemical databases to identify new, structurally diverse compounds that are likely to be active. csmres.co.uknih.gov

Furthermore, the results from 3D-QSAR studies can directly inform pharmacophore development. The contour maps generated in CoMFA and CoMSIA analyses visually represent regions where specific properties are favorable or unfavorable for activity. nih.gov For example, a region with a large, positive electrostatic contour suggests that an electronegative feature, like the oxygen atoms of the nitro group in this compound, is a key pharmacophoric element. This integration of QSAR and pharmacophore modeling provides a powerful, predictive tool for guiding the design and optimization of novel bioactive compounds. unina.it

Table of Mentioned Compounds

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are instrumental in predicting their binding affinity and interaction patterns with biological targets such as enzymes or receptors. These in-silico methods allow researchers to screen virtual libraries of compounds and prioritize those with the highest predicted potency for synthesis and biological testing.

The process involves placing the 3D structure of a ligand, such as a this compound derivative, into the binding site of a target protein. Sophisticated algorithms then calculate the most likely binding poses, which are ranked using a scoring function that estimates the binding free energy. A lower binding energy score typically indicates a more stable ligand-receptor complex and higher potential biological activity. For isoquinoline and related quinazolinone scaffolds, docking studies have been crucial in identifying key interactions that drive their inhibitory activity against targets like protein kinases and DNA gyrase. nih.govnih.gov The binding affinity values, often expressed in kcal/mol, provide a quantitative prediction of how strongly a derivative will bind to its target. nih.gov

| Factor | Description | Relevance to this compound |

|---|---|---|

| Scoring Function | An algorithm that estimates the binding free energy (ΔG) of the ligand-receptor complex. Lower scores imply stronger binding. | Predicts the potential efficacy of a derivative as an inhibitor or modulator. |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's active site. | Reveals how the molecule fits into the binding pocket and which functional groups are positioned for interaction. |

| Ligand Preparation | Generating a low-energy 3D conformation of the molecule and assigning correct atom types and charges. | Crucial for accurate prediction of interactions, especially for the polar nitro group and lactam system. |

| Receptor Preparation | Preparing the 3D structure of the biological target (e.g., protein), often from the Protein Data Bank (PDB), by adding hydrogens and removing water molecules. | Defines the binding site's shape, size, and chemical environment. |

The predicted binding affinity of this compound derivatives is governed by a variety of non-covalent interactions between the ligand and the amino acid residues of the target protein. cambridgemedchemconsulting.comnih.gov Understanding these interactions is fundamental to SAR studies.

Hydrogen Bonding: Hydrogen bonds are critical for molecular recognition and binding specificity. researchgate.net The this compound scaffold possesses several key functional groups capable of forming these bonds. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, while the N-H group of the lactam ring can act as a hydrogen bond donor. The carbonyl oxygen (C=O) at the 1-position is another prominent hydrogen bond acceptor. Docking studies on similar heterocyclic compounds frequently show that hydrogen bonds with residues like Asp, Asn, and Arg in an active site are crucial for high-affinity binding. nih.gov

π-π Stacking: The aromatic rings of the isoquinoline core are capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov These interactions, where the electron clouds of the aromatic systems overlap, contribute significantly to the stability of the ligand-receptor complex.

Nitro-π Interactions: A specific and noteworthy interaction is the nitro-π interaction, where the electron-deficient nitro group interacts favorably with an electron-rich aromatic ring of a protein residue. researchgate.net This type of electrostatic interaction can play a significant role in the binding orientation and affinity of nitroaromatic compounds like this compound.

A primary outcome of molecular docking is the identification and characterization of the binding pocket—a cavity or groove on the surface of a protein where the ligand binds. nih.gov For inhibitors derived from the isoquinolinone scaffold, docking can reveal how the core structure and its substituents occupy specific sub-pockets within the larger active site.

For example, studies on kinase inhibitors often identify an adenine-binding area, a hydrophobic pocket, and a "front pocket" region. researchgate.net The planar isoquinolinone ring system may occupy the adenine (B156593) region, forming key hydrogen bonds, while different substituents at various positions can extend into the adjacent hydrophobic pockets to enhance selectivity and potency. The 4-nitro group, due to its electronic and steric properties, can influence how the ligand orients itself to exploit specific features of a binding pocket, potentially leading to interactions that are unique compared to other substitution patterns. The ultimate goal is to design derivatives that achieve a complementary fit with the target's binding pocket, maximizing favorable interactions and leading to higher biological activity. mdpi.com

Comparative SAR with Related Isoquinolin-1(2H)-one Analogues

The concept of dimerization, where two monomeric drug molecules are linked together, has emerged as a powerful strategy for enhancing biological activity. This approach can lead to compounds with increased binding affinity, improved selectivity, and the ability to interact with multiple sites on a target or even bridge two separate targets.

In the realm of compounds structurally related to isoquinolines, the development of dimeric naphthalimide derivatives provides a compelling case study. researchgate.net For instance, the dimer "einafide," derived from the monomeric anticancer agent amonafide, demonstrated significantly enhanced properties. Similarly, studies on dimeric and trimeric quinoline (B57606) derivatives have shown their potential to act as non-peptidic helix mimetics, enabling them to inhibit protein-protein interactions, such as those in the Bcl-2 family of anti-apoptotic proteins. nih.gov

For isoquinolin-1(2H)-one derivatives, a dimeric strategy could involve linking two scaffolds through a flexible or rigid linker. The resulting dimeric structure could potentially span a larger surface of a protein target or simultaneously engage two adjacent binding sites, leading to a substantial increase in avidity and, consequently, bioactivity.

| Advantage | Mechanism | Potential Therapeutic Impact |

|---|---|---|

| Increased Affinity | The dimer can bind to two sites simultaneously, leading to a multiplicative increase in binding strength (avidity effect). | Lower effective concentrations needed, potentially reducing off-target effects. |

| Enhanced Selectivity | The specific geometry and linker length required to bind two sites may only be present on the intended target protein. | Improved safety profile by minimizing interactions with other proteins. |

| Novel Mechanism of Action | Ability to induce protein dimerization or disrupt protein-protein interactions that are inaccessible to monomers. | Overcoming resistance mechanisms and providing new therapeutic options. |

The position of the nitro group on the isoquinoline ring system has a profound effect on the molecule's electronic distribution, steric profile, and ultimately, its biological activity. Comparing the 4-nitro isomer with other positional isomers, such as 5-nitroisoquinoline (B18046), is essential for a comprehensive SAR understanding.

The nitro group is strongly electron-withdrawing. Its placement at different positions alters the reactivity and interaction potential of the entire molecule. For example, 5-nitroisoquinoline derivatives have been evaluated for activities including potential as antimalarial drugs. sigmaaldrich.com The electronic effects of a nitro group at the 5-position versus the 4-position will differ in how they influence the aromatic system and the lactam functionality. These differences can translate into varied affinities for a given biological target. While specific comparative studies on the bioactivity of 4-nitro, 5-nitro, and 7-nitro isomers of isoquinolin-1(2H)-one are not extensively documented, principles of medicinal chemistry allow for predictions. The steric bulk of the nitro group at the 4-position, adjacent to the lactam ring, may impose different conformational constraints compared to a 5-nitro or 7-nitro substituent, influencing how the molecule can fit into a constrained binding pocket.

The isoquinolin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for a wide array of biologically active compounds. researchgate.net Its derivatives have been investigated for numerous therapeutic applications, providing a rich context for understanding the potential of the 4-nitro substituted analogue.

Extensive research has demonstrated that modifications to the isoquinolin-1(2H)-one core can yield compounds with diverse pharmacological profiles:

Anticancer Activity: Many derivatives have shown potent cytotoxicity against various human cancer cell lines. nih.govkoreascience.kr Some act by inhibiting enzymes crucial for cancer cell proliferation, while others antagonize inhibitor of apoptosis proteins (IAPs). nih.gov

Central Nervous System (CNS) Activity: Certain isoquinolin-1(2H)-one derivatives have been identified as potent and selective positive ago-allosteric modulators (PAAMs) of serotonin (B10506) receptors, such as the 5-HT2CR, indicating potential for treating psychiatric and metabolic disorders. nih.gov

Antimicrobial and Antifungal Activity: The scaffold has been exploited to develop agents with activity against pathogens. For instance, 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown potent antioomycete activity against plant pathogens. rsc.org

This broad spectrum of activity highlights the versatility of the isoquinolin-1(2H)-one nucleus. rsc.orgnih.gov The introduction of a 4-nitro group adds a unique electronic and steric feature to this established pharmacophore, creating opportunities for developing novel derivatives with potentially new or enhanced biological activities within these and other therapeutic areas.

Advanced Biological and Biomedical Research Applications

Inhibitory Activities Against Biological Targets

Research into the biological effects of 4-Nitroisoquinolin-1(2H)-one has centered on its capacity to inhibit enzymes that are critical for cellular processes such as DNA repair and developmental signaling pathways. The following sections detail the specific inhibitory activities of this compound.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The isoquinolin-1-one scaffold is a known pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes. These enzymes play a crucial role in DNA repair, and their inhibition is a key strategy in cancer therapy. While the broader class of isoquinolinone derivatives has been explored for PARP inhibition, specific data on this compound's activity is a subject of ongoing investigation.

PARP-1 and PARP-2 are the most well-characterized members of the PARP family and are validated targets for cancer treatment. Selective inhibition of these enzymes is a desirable characteristic for therapeutic agents to minimize off-target effects. The development of inhibitors with selectivity for PARP-1 over PARP-2 is an area of active research, as it is hypothesized that this could lead to an improved therapeutic window. While isoquinolinone-based compounds have been designed as potent PARP-1 inhibitors, specific inhibitory concentrations and selectivity ratios for this compound against PARP-1 and PARP-2 are not extensively documented in publicly available research.

The primary mechanism by which many PARP inhibitors function is by competing with the enzyme's natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+). These inhibitors typically contain a nicotinamide-like motif that binds to the catalytic domain of PARP, thereby blocking its enzymatic activity. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the DNA damage response. It is postulated that this compound, if it acts as a PARP inhibitor, would likely follow this NAD+ mimetic mechanism. The binding of such inhibitors can "trap" the PARP enzyme on the DNA, leading to the formation of cytotoxic lesions that are particularly detrimental to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

Tankyrase (TNKS) Inhibition (TNKS1/2)

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that have emerged as promising therapeutic targets, particularly in the context of Wnt/β-catenin signaling-dependent cancers. The isoquinolin-1-one core has also been identified as a scaffold for developing Tankyrase inhibitors.

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a hallmark of many cancers. Tankyrases play a key role in the Wnt pathway by targeting Axin, a central component of the β-catenin destruction complex, for degradation. By inhibiting Tankyrase, the destruction complex is stabilized, leading to the degradation of β-catenin and the downregulation of Wnt target genes. Research into 3-arylisoquinolin-1-ones has demonstrated their potential as potent and selective Tankyrase inhibitors researchgate.net. The introduction of a nitro group has been shown in some chemical series to engage in new interactions within the enzyme's binding site, potentially improving affinity and selectivity researchgate.net. While this suggests a potential role for this compound in modulating the Wnt pathway, specific studies detailing its direct impact are limited.

Beyond their role in Wnt signaling, Tankyrases are also involved in the regulation of telomere length. Telomeres are protective caps at the ends of chromosomes that shorten with each cell division. Tankyrase 1 was initially identified through its interaction with TRF1, a key protein in the shelterin complex that protects telomeres. By poly(ADP-ribosyl)ating TRF1, Tankyrase 1 releases it from the telomeres, allowing telomerase to access and elongate the telomeres. Inhibition of Tankyrase could therefore interfere with this process, potentially impacting telomere length maintenance. While the general class of Tankyrase inhibitors has implications for telomere homeostasis, the specific effects of this compound in this context have not been fully elucidated.

Tyrosyl DNA Phosphodiesterase II (TDP2) Inhibition

Tyrosyl DNA Phosphodiesterase II (TDP2) is a critical enzyme in the repair of DNA damage, specifically the abortive cleavage complexes formed by topoisomerase II (Top2). nih.gov Many clinically important anticancer drugs, known as Top2 poisons (e.g., etoposide, doxorubicin), function by stabilizing these complexes, leading to DNA double-strand breaks and cancer cell death. nih.govnih.gov However, cancer cells can develop resistance to these drugs through the action of TDP2, which repairs the DNA damage. nih.gov Consequently, inhibiting TDP2 is a key therapeutic strategy to enhance the efficacy of Top2-targeting anticancer drugs. nih.govfrontiersin.org

While direct studies on this compound are not extensively documented, research into related compounds has identified the isoquinoline (B145761) core as a viable chemotype for selective TDP2 inhibition. Specifically, studies on isoquinoline-1,3-dione analogs have led to the discovery of potent and selective TDP2 inhibitors. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have identified analogs that inhibit TDP2 in the low micromolar range without significantly affecting the related enzyme, Tyrosyl DNA Phosphodiesterase I (TDP1). nih.gov For instance, certain 4-benzylideneisoquinoline-1,3(2H,4H)-dione analogs have demonstrated TDP2 inhibition with IC50 values as low as 4.8 μM. nih.gov These findings suggest that the isoquinoline scaffold, as present in this compound, is a promising starting point for the development of novel TDP2 inhibitors.

Table 1: TDP2 Inhibitory Activity of Related Isoquinoline Analogs

| Compound Class | Example Analog | Target Enzyme | IC50 (μM) |

|---|---|---|---|

| Isoquinoline-1,3-diones | Analog 64 | TDP2 | 1.9 nih.gov |

Other Enzymatic and Receptor Interactions

The isoquinoline framework is a versatile scaffold known to interact with a wide range of enzymes and receptors. Although specific interactions for this compound have not been fully elucidated, studies on related heterocyclic systems, such as quinazolines, provide insight into potential targets.

For example, various quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of multiple tyrosine protein kinases that are crucial for cancer cell proliferation and survival. nih.gov These include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Furthermore, 4-aminoquinazoline derivatives have been shown to selectively inhibit Phosphatidylinositol 3-kinase alpha (PI3Kα), a frequently mutated and overexpressed enzyme in many human cancers. nih.gov The inhibition of these kinases leads to the suppression of critical signaling pathways, such as the PI3K/Akt pathway, resulting in antiproliferative effects. nih.gov Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against a similar spectrum of protein kinases.

Table 2: Kinase Inhibitory Activity of Related Quinazoline Derivatives

| Compound Class | Example Compound | Target Enzyme | IC50 (nM) |

|---|---|---|---|

| 4-Aminoquinazoline | Compound 6b | PI3Kα | 13.6 nih.gov |

| Quinazolin-4(3H)-one | Compound 2i | EGFR | 97 nih.gov |

| Quinazolin-4(3H)-one | Compound 3g | HER2 | 110 nih.gov |

Anticancer Research

Inhibition of Cancer Cell Growth

The potential of this compound as an anticancer agent is supported by the well-established antitumor properties of both the isoquinoline scaffold and nitro-substituted heterocyclic compounds. semanticscholar.orgnih.gov Nitroaromatic compounds are known to undergo bioreduction in cells, forming reactive intermediates that can interact with cellular components like DNA and enzymes, leading to cytotoxicity.

Research on the related compound 4-nitroquinoline 1-oxide has demonstrated its ability to induce DNA damage and apoptosis in cancer cells, markedly reducing cell viability. frontiersin.org Similarly, various derivatives of the structurally related quinazoline and quinoline (B57606) scaffolds exhibit potent antiproliferative activity against a wide range of human cancer cell lines, including breast, colon, and lung cancer. nih.govmdpi.comescholarship.org For instance, certain 4-aminoquinazoline derivatives effectively inhibit the growth of HCT-116 colon cancer cells, while some quinazolin-4(3H)-one derivatives show high cytotoxicity against MCF-7 breast cancer and A2780 ovarian carcinoma cell lines. nih.govnih.gov These findings underscore the potential of this compound to function as an effective inhibitor of cancer cell growth.

Potential as Therapeutic Agents in Oncology

The capacity of this compound to act as a therapeutic agent in oncology stems from its potential to modulate key cellular pathways involved in cancer progression. As discussed, its core structure is associated with the inhibition of TDP2, an enzyme that confers resistance to widely used chemotherapeutics. nih.gov An effective inhibitor of TDP2 could be developed into an adjuvant therapy to overcome drug resistance and improve patient outcomes.

Furthermore, the potential to inhibit multiple protein kinases, as seen with related quinazoline compounds, presents another avenue for its therapeutic application. nih.gov Kinase inhibitors are a cornerstone of modern targeted cancer therapy. A compound that can target enzymes like PI3Kα, EGFR, or HER2 could disrupt the signaling networks that drive tumor growth, survival, and metastasis. nih.govnih.gov The antitumor activity of pyrido[1',2':1,2]imidazo[4,5-h]quinazoline, a related polycyclic compound, has been demonstrated in both in vitro and in vivo models, showing efficacy against human ovarian carcinoma xenografts in mice. nih.gov This provides a strong rationale for the further investigation and development of isoquinoline-based compounds like this compound as novel therapeutic agents in oncology.

Synergistic Effects in Combination Therapies

A significant advantage of developing novel anticancer agents is their potential for use in combination therapies to achieve synergistic effects. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of individual agents. frontiersin.orgnih.gov

This concept is supported by studies on other heterocyclic compounds. For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, which targets Aurora Kinase A, exhibited synergistic antiproliferative activity when combined with the EGFR inhibitor gefitinib in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR inhibitors. escholarship.org This highlights the potential for this compound to be a valuable component of combination regimens designed to combat cancer through multiple mechanisms of action.

Other Pharmacological Activities

Beyond its potential in oncology, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a reduced form of the isoquinoline core, is known to possess a remarkably broad spectrum of biological activities. nih.govnuph.edu.ua This suggests that this compound and its derivatives could have applications in various other therapeutic areas.

Studies on diverse THIQ analogs have reported significant pharmacological properties, including:

Antimicrobial Activity: Including antibacterial and antifungal properties. nih.gov

Antiviral Activity: Including anti-HIV activity. nuph.edu.ua

Anti-inflammatory Effects. nih.gov

Antiparasitic Activity: Including antimalarial and antitrypanosomal effects. nih.govnuph.edu.ua

Central Nervous System Activity: Including anticonvulsant properties. nuph.edu.ua

Additionally, synthetic derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been investigated for agricultural applications, demonstrating potent antioomycete activity against plant pathogens. nih.gov The wide range of biological activities associated with the isoquinoline core structure indicates that this compound warrants further investigation for a variety of pharmacological applications.

An article on the specific biomedical applications of This compound cannot be generated as requested. Extensive searches for scientific literature concerning this specific compound did not yield research data corresponding to the detailed outline provided.

The search results indicate that while the broader class of isoquinoline and quinoline derivatives has been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and anti-HIV properties, specific studies on this compound for these applications are not available in the public domain. The compound is documented primarily in chemical supplier databases and in synthetic chemistry literature as an intermediate, without accompanying biological data for the requested endpoints.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on "this compound" is not possible without speculating or fabricating information, which would violate the core requirements of accuracy and adherence to factual sources.

Insufficient Data to Support a Detailed Analysis on the Therapeutic Development of this compound

Despite a comprehensive search of available scientific literature, there is a significant lack of specific research data on the biological and biomedical applications of the chemical compound this compound, particularly concerning its role in the development of selective and effective therapies.

The isoquinolinone scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group to a heterocyclic system is also a common strategy in drug discovery to modulate biological activity.

While general information exists for the broader classes of isoquinolinones and nitrated heterocycles, any attempt to extrapolate these general properties to this compound would be speculative and would not meet the required standards of scientific accuracy and detail. The creation of data tables on its biological activity is also not feasible due to the absence of published research.

Therefore, the section on the "Development of Selective and Effective Therapies" for this compound cannot be generated at this time. Further research and publication of studies specifically investigating this compound are necessary before a comprehensive and informative article can be written.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the comprehensive structural assignment of 4-Nitroisoquinolin-1(2H)-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzo-fused ring typically appear in the downfield region of 7.0-9.0 ppm, with their specific chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the nitro group and the lactam moiety. The proton on the C3 carbon, adjacent to the nitrogen and the nitro-substituted C4, would also resonate in this aromatic region. A broad singlet, typically further downfield, is expected for the N-H proton of the lactam, a characteristic feature of amide protons.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each of the nine carbon atoms gives a distinct signal. Aromatic carbons generally resonate between 110-150 ppm. The presence of the strongly electron-withdrawing nitro group causes a significant downfield shift for the carbon atom to which it is attached (C4). Conversely, the carbonyl carbon (C1) of the lactam functional group is highly deshielded and is expected to appear at a chemical shift greater than 160 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | > 160 |

| C3 | 7.0 - 8.5 | 115 - 140 |

| C4 | - | 140 - 150 |

| C5-C8 | 7.5 - 8.5 | 125 - 145 |

| N2-H | > 9.0 (broad) | - |

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex structural details, such as regioselectivity in synthesis. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly useful for determining the spatial proximity of nuclei, regardless of molecular size.

In the synthesis of substituted isoquinolones, different regioisomers can be formed. ROESY can be used to unambiguously determine the position of the nitro group at C4. This is achieved by observing through-space correlations (cross-peaks) between protons that are close to each other. For the 4-nitro isomer, a ROESY experiment would be expected to show a correlation between the proton at C3 and the proton at C5. The absence of a correlation between the proton at C3 and a nitro group, and the presence of the H3-H5 correlation, confirms the 4-nitro substitution pattern, distinguishing it from other possible isomers.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

The molecular formula of this compound is C₉H₆N₂O₃, corresponding to a molecular weight of approximately 190.16 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. For C₉H₆N₂O₃, the exact mass can be calculated and compared to the experimental value obtained from HRMS, allowing for unambiguous confirmation of the molecular formula.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound (MW=190.16), the fragmentation pattern upon electron ionization would likely involve characteristic losses of its functional groups.

Key expected fragmentation pathways include:

Loss of a nitro group (NO₂): A primary fragmentation would be the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (mass 46), leading to a fragment ion at m/z 144.

Loss of nitric oxide (NO): A common fragmentation pathway for aromatic nitro compounds is the loss of a nitric oxide radical (mass 30) followed by the loss of carbon monoxide (CO). This would produce a fragment at m/z 160.

Loss of Carbon Monoxide (CO): The lactam ring can lose a molecule of carbon monoxide (mass 28), which would lead to a fragment ion at m/z 162.

Aromatic Ring Fragmentation: The stable aromatic system can also fragment, for instance, by losing acetylene (C₂H₂), leading to further characteristic peaks in the lower mass range.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Lactam) | Stretch | 3300 - 3100 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C=O (Lactam) | Stretch | 1700 - 1650 | Strong |

| C=C (Aromatic) | Stretch | 1620 - 1580 | Medium |

| N-O (Nitro) | Asymmetric Stretch | 1550 - 1500 | Strong |

| N-O (Nitro) | Symmetric Stretch | 1370 - 1330 | Strong |

The presence of a strong absorption band around 1650-1700 cm⁻¹ is indicative of the carbonyl (C=O) group in the lactam ring. Two strong bands, typically around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, are characteristic of the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively. The N-H stretch of the lactam and the aromatic C-H stretches are expected in the higher frequency region, above 3000 cm⁻¹.

X-ray Crystallography

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive proof of molecular structure. nih.gov

By irradiating a single crystal of a compound with an X-ray beam, a diffraction pattern is generated. nih.gov The analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms can be determined. This elucidation reveals critical structural data, including bond lengths, bond angles, and torsion angles. For isoquinoline (B145761) derivatives, this technique confirms the arrangement of the fused bicyclic system and the precise location of the nitro substituent. semanticscholar.orgeurjchem.com The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions. semanticscholar.orgmdpi.com

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. mdpi.com |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. semanticscholar.orgmdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. semanticscholar.orgmdpi.com |

| Volume (V) | The volume of the unit cell, calculated from its dimensions. semanticscholar.org |

| Z | The number of molecules per unit cell. semanticscholar.org |

Beyond simple connectivity, X-ray crystallography provides invaluable insights into the molecule's preferred conformation in the solid state. For the parent compound, isoquinolin-1(2H)-one, studies have shown the molecule to be nearly planar. researchgate.net A similar planarity would be expected for the 4-nitro derivative, although the nitro group may be slightly twisted out of the plane of the bicyclic ring system.

Furthermore, crystal structure analysis reveals how molecules pack together, which is governed by intermolecular forces. In related structures, hydrogen bonds, such as those between the N-H group of one molecule and the carbonyl oxygen of another, can lead to the formation of dimers or extended chains. researchgate.net These interactions are crucial for understanding the physical properties of the compound.

Chromatographic Techniques for Analysis and Purification

Chromatography is essential for both the purification of synthesized this compound and the verification of its purity.

Flash chromatography is a rapid and efficient purification method widely used in organic synthesis. orgsyn.org It operates under positive pressure, pushing a solvent (mobile phase) through a column packed with a solid adsorbent, typically silica gel (stationary phase). interchim.fr This technique is instrumental in separating the desired product, this compound, from unreacted starting materials, byproducts, and other impurities generated during its synthesis. By gradually increasing the polarity of the mobile phase, compounds are eluted from the column at different rates based on their affinity for the stationary phase, allowing for the collection of pure fractions of the target compound.

High-Performance Liquid Chromatography (HPLC) is an analytical technique that provides high resolution and sensitivity for assessing compound purity. iaea.org A small amount of the sample is injected into a column, and its components are separated based on their differential interactions with the stationary and mobile phases. For purity analysis of this compound, a reversed-phase C18 column is commonly employed with a UV detector set to a wavelength where the compound absorbs strongly. The purity is determined by the relative area of the product peak in the resulting chromatogram. researchgate.net A high-purity sample will show a single major peak.

While this compound itself is not chiral, if a synthetic route introduces a chiral center elsewhere in a related molecule, chiral HPLC becomes necessary. This specialized technique uses a chiral stationary phase to separate enantiomers, allowing for the determination of enantiomeric excess (% ee), a critical measure of stereochemical purity. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile or methanol) iaea.org |

| Flow Rate | 0.5 - 1.5 mL/min researchgate.net |

| Detection | UV-Vis Detector (e.g., at 290 nm) researchgate.net |

| Column Temperature | Maintained at a constant temperature (e.g., 30°C) nih.gov |

Other Advanced Analytical Methods

Beyond the more common spectroscopic methods, a suite of other advanced analytical techniques is crucial for a comprehensive understanding of a compound's properties. For this compound, UV-Vis spectroscopy and elemental analysis serve as fundamental tools for elucidating its electronic characteristics and confirming its elemental composition, respectively.